molecular formula C11H13Cl2N5O B10974141 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10974141
M. Wt: 302.16 g/mol
InChI Key: PURUOWPJNIDRBW-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of two pyrazole rings, each substituted with a chlorine atom, and a carboxamide group.

Preparation Methods

The synthesis of 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process involving the formation of the pyrazole rings and subsequent functionalization. One common method involves the reaction of 4-chloro-1H-pyrazole with 1-bromo-3-chloropropane to form the intermediate 3-(4-chloro-1H-pyrazol-1-yl)propyl bromide. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxamide under basic conditions to yield the final product .

Chemical Reactions Analysis

4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide include other pyrazole derivatives such as:

These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups, which can influence their biological activities and applications.

Properties

Molecular Formula

C11H13Cl2N5O

Molecular Weight

302.16 g/mol

IUPAC Name

4-chloro-N-[3-(4-chloropyrazol-1-yl)propyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13Cl2N5O/c1-17-10(9(13)6-15-17)11(19)14-3-2-4-18-7-8(12)5-16-18/h5-7H,2-4H2,1H3,(H,14,19)

InChI Key

PURUOWPJNIDRBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCCN2C=C(C=N2)Cl

Origin of Product

United States

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